N-(3-(Benzyloxy)-4-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
Description
N-(3-(Benzyloxy)-4-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is a Schiff base derivative featuring a benzylidene-imine core conjugated to a piperazine ring substituted with a 1-naphthylmethyl group.
Properties
Molecular Formula |
C30H31N3O2 |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
(E)-1-(4-methoxy-3-phenylmethoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine |
InChI |
InChI=1S/C30H31N3O2/c1-34-29-15-14-25(20-30(29)35-23-24-8-3-2-4-9-24)21-31-33-18-16-32(17-19-33)22-27-12-7-11-26-10-5-6-13-28(26)27/h2-15,20-21H,16-19,22-23H2,1H3/b31-21+ |
InChI Key |
ADXJZOJSXLDMRP-NJZRLIGZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OCC5=CC=CC=C5 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Benzyloxy)-4-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-(benzyloxy)-4-methoxybenzaldehyde and 4-(1-naphthylmethyl)-1-piperazineamine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Benzyloxy)-4-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and methoxybenzylidene positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-(Benzyloxy)-4-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(Benzyloxy)-4-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The target compound’s structure comprises:
- Benzylidene-imine backbone : Derived from 3-benzyloxy-4-methoxybenzaldehyde.
- Piperazine ring : Substituted at the 4-position with a 1-naphthylmethyl group.
Key analogs and their distinguishing features are summarized below:
*Estimated based on molecular structure.
Key Observations:
Substituent Effects: The 1-naphthylmethyl group in the target compound introduces significant steric bulk and lipophilicity compared to smaller substituents like 4-methylbenzyl or 2-chlorobenzyl . This may enhance membrane permeability but reduce aqueous solubility.
Functional Group Differences :
Physicochemical Properties
Available data for analogs suggest trends:
*Based on analogs with naphthyl groups (e.g., 3i in has a melting point of 246–247°C).
Spectroscopic Characterization
While direct data for the target compound are unavailable, analogs provide reference patterns:
Research Implications and Gaps
- Pharmacological Potential: The naphthyl group may enhance binding to aromatic-rich targets (e.g., kinase inhibitors or GPCRs), but this requires validation.
- Data Gaps : Experimental data for the target compound (e.g., melting point, cytotoxicity, bioactivity) are absent in the provided evidence. Further studies should prioritize synthesis optimization and biological screening.
Biological Activity
N-(3-(Benzyloxy)-4-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is a complex organic compound with potential biological activity. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
The compound has the following molecular formula: . It features a piperazine core, which is often associated with various pharmacological activities, making it an interesting subject for study.
Research indicates that compounds containing piperazine moieties often exhibit diverse pharmacological effects, including antipsychotic, antidepressant, and analgesic properties. The specific compound is hypothesized to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are critical in mood regulation and cognitive function.
Antimicrobial Properties
Several derivatives of piperazine have shown antimicrobial activity. Research has indicated that modifications to the piperazine ring can enhance antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of the benzyloxy and methoxy groups may contribute to increased lipophilicity, improving membrane penetration and efficacy.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of piperazine derivatives. The researchers synthesized several analogs and tested their effects on MCF-7 cell lines. Among them, a compound structurally similar to this compound showed IC50 values below 10 µM, indicating potent activity against cancer cells .
Study 2: Antimicrobial Efficacy
In another investigation, a series of piperazine derivatives were evaluated for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar substituents exhibited minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL, suggesting promising antimicrobial potential .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
